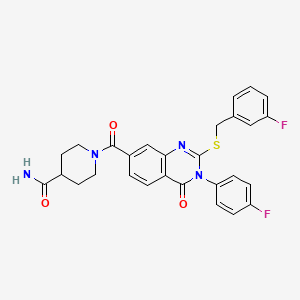

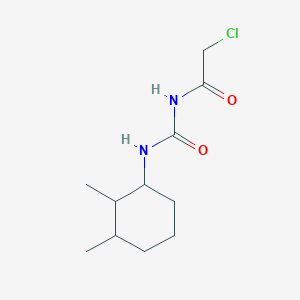

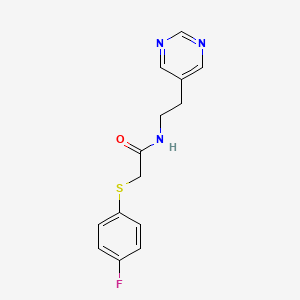

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C13H16F3N3O and its molecular weight is 287.286. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cycloaddition Reactions

Cycloaddition reactions involving compounds like N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide are significant in organic synthesis. For instance, 2,2,2-Trifluorodiazoethane forms cyclopropanes when photolysed with suitable olefins, a reaction relevant to the synthesis of pyrazoline derivatives. This type of reaction is crucial in creating compounds with potential biological activities (Atherton & Fields, 1968).

Nematocidal and Fungicidal Properties

Pyrazole carboxamide derivatives, such as the one , have been found to have significant nematocidal activities. Research has shown that fluorine-containing pyrazole carboxamides exhibit weak fungicidal activity but strong nematocidal activity against certain nematodes, highlighting their potential use in agriculture (Zhao et al., 2017).

Synthesis of Trifluoromethyl-Containing Compounds

The synthesis of trifluoromethyl-containing aromatic compounds, such as the one being discussed, is a topic of considerable interest. These compounds, including pyrazolines and pyrazoles, are synthesized through reactions like Diels–Alder reactions, demonstrating their importance in organic chemistry and potential pharmaceutical applications (Kondratov et al., 2015).

Inhibition of Ethylene Biosynthesis

Research has indicated that derivatives of pyrazinamide, which shares structural similarities with this compound, can inhibit ethylene biosynthesis in plants. This finding is significant for agricultural applications, particularly in extending the shelf life of fruits and flowers (Sun et al., 2017).

Pyrazole Synthesis

The synthesis of pyrazoles is another area of research related to this compound. Synthesizing diverse pyrazoles through 1,3-dipolar cycloaddition reactions opens up possibilities for creating a wide range of biologically active substances, which can be used in various pharmaceutical applications (Cheung et al., 2010).

Mechanism of Action

Target of Action

The primary targets of the compound “N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide” are currently unknown. This compound is structurally related to trifluoromethylpyridines, which are used in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It is known that the trifluoromethyl group in similar compounds contributes to their biological activities . The trifluoromethyl group is electron-withdrawing, which can influence the electronic properties of the molecule and its interactions with biological targets.

Biochemical Pathways

For example, trifluoromethylpyridine derivatives have been used in the protection of crops from pests .

Pharmacokinetics

Trifluoromethyl groups are known to improve the metabolic stability of compounds, potentially enhancing their bioavailability .

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O/c14-13(15,16)11-7-10(8-1-2-8)19(18-11)6-5-17-12(20)9-3-4-9/h7-9H,1-6H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKCBTXAMKVZKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3CC3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2436617.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2436623.png)

![3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid](/img/structure/B2436633.png)

![4-(4-(dibenzo[b,d]thiophen-2-yl)-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol](/img/structure/B2436634.png)

![ethyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2436636.png)